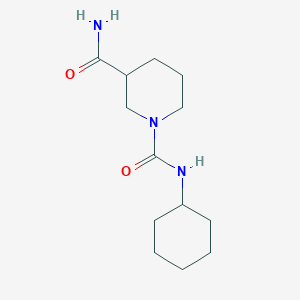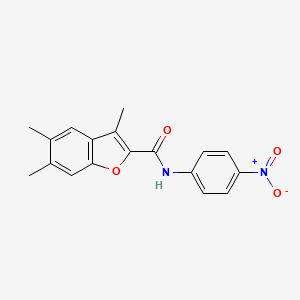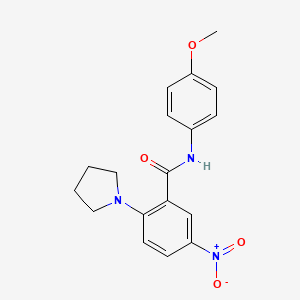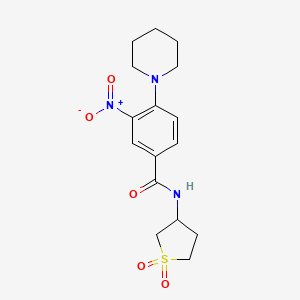
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide, also known as ENPA-13, is a chemical compound that belongs to the family of pyrrolidinecarboxamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. In
Mécanisme D'action
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to have antioxidant effects. It scavenges free radicals and prevents oxidative damage to cells and tissues. This compound has also been found to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound has been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is that it is not water-soluble, which can make it challenging to use in certain experiments.
Orientations Futures
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide has shown promising results in various scientific research areas, and there are several future directions that can be explored. One potential area of research is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies can be conducted to investigate the potential of this compound in treating other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the mechanism of action of this compound can be further elucidated to better understand its biological effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a relatively simple process, and the compound has been extensively studied for its anti-inflammatory, anti-cancer, and antioxidant properties. While this compound has several advantages for lab experiments, its limitations include its insolubility in water. Nonetheless, there are several future directions that can be explored to further understand the potential of this compound in scientific research.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-N-2-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells in vitro, particularly in breast cancer and melanoma. Additionally, this compound has been found to be effective in reducing inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-N-naphthalen-2-yl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-16-7-11-21(12-8-16)25-15-19(14-22(25)26)23(27)24-20-10-9-17-5-3-4-6-18(17)13-20/h3-13,19H,2,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNCLSRVKUNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087170.png)
![N-bicyclo[2.2.1]hept-2-yl-5-bromo-2-thiophenesulfonamide](/img/structure/B4087175.png)

![2-ethyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B4087195.png)
![5-(4-fluorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087199.png)
![7-(2-methoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087206.png)



![5-(2-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087226.png)
![4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4087230.png)


